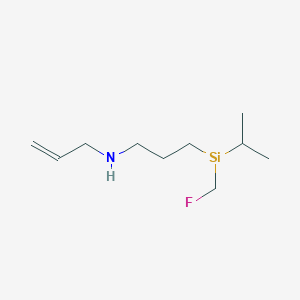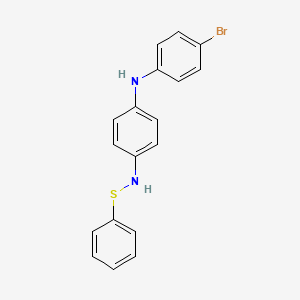
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound characterized by the presence of bromine, sulfur, and aromatic amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, benzene, undergoes nitration to form nitrobenzene.
Reduction: Nitrobenzene is then reduced to aniline.
Bromination: Aniline is brominated to introduce the bromine atom at the para position.
Sulfur Introduction: The brominated aniline reacts with thiophenol to introduce the phenylsulfanyl group.
Coupling Reaction: Finally, the brominated and sulfanyl-substituted aniline undergoes a coupling reaction with another aromatic amine to form the desired compound.
Industrial Production Methods
Industrial production of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N1-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The bromine and sulfur atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~-(4-Chlorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Fluorophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- N~1~-(4-Methylphenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine
Uniqueness
N~1~-(4-Bromophenyl)-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with target molecules
Eigenschaften
CAS-Nummer |
88047-05-6 |
|---|---|
Molekularformel |
C18H15BrN2S |
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
1-N-(4-bromophenyl)-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H15BrN2S/c19-14-6-8-15(9-7-14)20-16-10-12-17(13-11-16)21-22-18-4-2-1-3-5-18/h1-13,20-21H |
InChI-Schlüssel |
JXKNJPMOPSIKID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)NC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


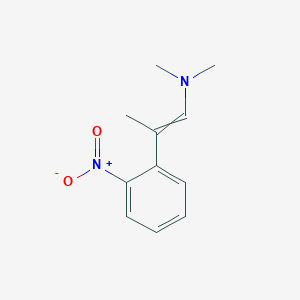
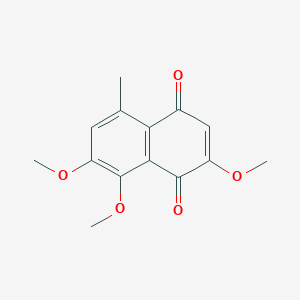
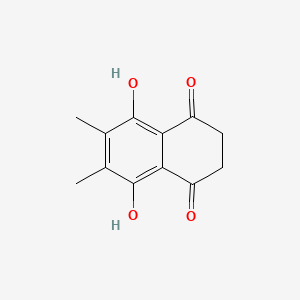
![{3-[(Oxiran-2-yl)oxy]propyl}silanetriol](/img/structure/B14386818.png)
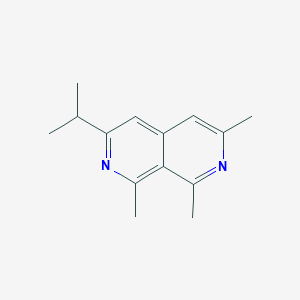
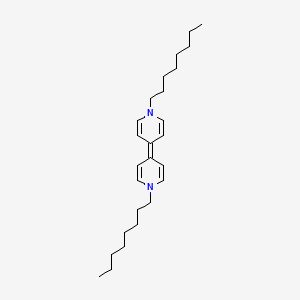
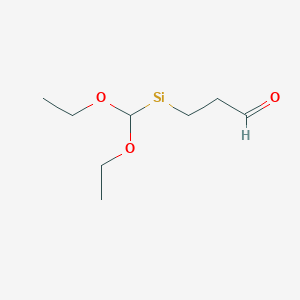
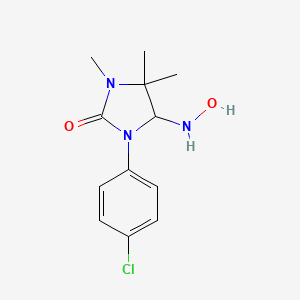
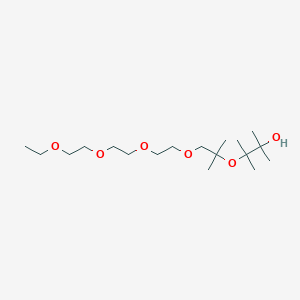
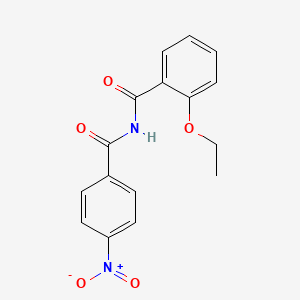
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
![2-Cyano-4-hexylphenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14386867.png)
